3,4-Dicarboxyphenylglycine

Description

Overview of Glutamate (B1630785) as a Central Nervous System Neurotransmitter

Glutamate is the most abundant free amino acid in the brain and functions as the primary excitatory neurotransmitter in the mammalian central nervous system. nih.govnih.gov It plays a crucial role in a vast array of brain functions, accounting for over 90% of the synaptic connections in the human brain. wikipedia.org This neurotransmitter is essential for point-to-point signaling as well as for broader communication through spill-over synaptic crosstalk. wikipedia.org

Key functions of glutamate include its involvement in synaptic plasticity, the process by which synapses strengthen or weaken over time, which is fundamental for learning and memory. physio-pedia.com It is also vital for cognition and mood regulation. nih.gov During brain development, glutamate is important in guiding the growth of axons and the formation of new synapses. wikipedia.org The synthesis of glutamate occurs in the central nervous system from glutamine, and it also acts as a precursor for the synthesis of GABA, the main inhibitory neurotransmitter. wikipedia.org

The concentration of glutamate in the extracellular space is tightly regulated by powerful uptake systems known as glutamate transporters, which prevent excessive stimulation of glutamate receptors. nih.gov This regulation is critical, as an overabundance of glutamate can lead to excitotoxicity, a process that can damage or kill nerve cells. nih.govclevelandclinic.org

Classification and Distribution of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors (GPCRs) that are activated by glutamate. wikipedia.orgguidetopharmacology.org Unlike ionotropic receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through intracellular second messenger signaling pathways. nih.gov There are eight distinct subtypes of mGluRs, designated mGluR1 through mGluR8, which are categorized into three groups based on their sequence homology, pharmacology, and the G-proteins they couple with. guidetopharmacology.orgneurology.org

Group I mGluRs include mGluR1 and mGluR5. These receptors are primarily located postsynaptically and are coupled to Gq proteins. neurology.orgosti.gov Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC). neurology.org

Group II mGluRs consist of mGluR2 and mGluR3. These receptors are predominantly found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. osti.govresearchgate.net

Group III mGluRs comprise mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these receptors are also mainly presynaptic and are coupled to Gi/o proteins, leading to the inhibition of neurotransmitter release. osti.govresearchgate.net

The distribution of mGluR subtypes varies throughout the central nervous system. For instance, Group I receptors are abundant in the hippocampus, cerebellum, and cerebral cortex. wikipedia.org Group II and III receptors are also widely distributed, with specific subtypes showing distinct localization patterns. For example, mGluR4 is found in the thalamus, hypothalamus, and caudate nucleus, while most mGluRs, except for mGluR6, are present in the hippocampus and entorhinal cortex. wikipedia.org

Table 1: Classification of Metabotropic Glutamate Receptors

| Group | Receptor Subtypes | Primary Location | Signal Transduction Pathway |

|---|---|---|---|

| I | mGluR1, mGluR5 | Postsynaptic | Gq-coupled, activate Phospholipase C |

| II | mGluR2, mGluR3 | Presynaptic | Gi/o-coupled, inhibit Adenylyl Cyclase |

| III | mGluR4, mGluR6, mGluR7, mGluR8 | Presynaptic | Gi/o-coupled, inhibit Adenylyl Cyclase |

Hypothesis of Glutamatergic Dysregulation in Neurological and Psychiatric Disorders

The precise regulation of glutamate signaling is paramount for healthy brain function, and disruptions in this system are implicated in a wide range of neurological and psychiatric conditions. nih.gov The hypothesis of glutamatergic dysregulation posits that either excessive or insufficient glutamate activity can contribute to the pathophysiology of these disorders. mdpi.comnih.gov

Excessive glutamate release and subsequent excitotoxicity have been linked to neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. clevelandclinic.orgnih.gov In these conditions, the overstimulation of glutamate receptors can lead to neuronal damage and death. clevelandclinic.org

In the context of psychiatric disorders, evidence points to abnormalities in glutamatergic neurotransmission in conditions like major depressive disorder (MDD), bipolar disorder, and schizophrenia. nih.govfrontiersin.org For instance, studies have shown altered levels of glutamate in specific brain regions of individuals with MDD, such as the prefrontal cortex and anterior cingulate cortex. nih.govfrontiersin.org The rapid antidepressant effects of the NMDA receptor antagonist, ketamine, further support the role of the glutamatergic system in depression. nih.gov In schizophrenia, the administration of NMDA receptor antagonists can induce psychosis-like symptoms, suggesting that reduced glutamatergic function may be a key factor in the disorder's pathophysiology. nih.gov Research in pediatric psychiatric disorders also suggests a link between glutamatergic dysregulation and conditions like ADHD, autism spectrum disorders, and bipolar disorder. psychiatrist.com

Introduction to (RS)-3,4-Dicarboxyphenylglycine [(RS)-3,4-DCPG] as a Mixed Pharmacological Agent

(RS)-3,4-Dicarboxyphenylglycine, commonly abbreviated as (RS)-3,4-DCPG, is a phenylglycine derivative that acts as a pharmacological agent targeting metabotropic glutamate receptors. Specifically, the (S)-enantiomer, (S)-3,4-DCPG, is a potent and selective agonist for the mGlu8a receptor, a member of the Group III mGluRs. medchemexpress.comnih.gov It exhibits over 100-fold selectivity for mGlu8a over other mGluR subtypes (mGlu1-7). tocris.com

The (S)-enantiomer has an EC50 value of 31 nM for the human mGlu8a receptor. nih.gov Research has shown that (S)-3,4-DCPG can activate mGluRs on primary afferent terminals in the spinal cord. nih.gov In vivo studies have demonstrated its anticonvulsant properties and its ability to induce c-Fos expression in stress-related brain regions. tocris.com Furthermore, investigations into its effects on pain have shown that stimulation of mGlu8 receptors by (S)-3,4-DCPG can alleviate inflammatory pain. nih.gov The racemic mixture, (RS)-3,4-DCPG, and its individual enantiomers have been instrumental in research aimed at understanding the physiological roles of mGlu8 receptors. osti.govresearchgate.net

Significance of Investigating Compounds with Dual or Synergistic Mechanisms

Investigating compounds with dual or synergistic mechanisms of action holds significant promise for the development of novel therapeutics, particularly for complex multifactorial diseases. nih.gov Combining two or more agents can offer several advantages over monotherapy. nih.gov

One key benefit is the potential for a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each compound. patsnap.comyoutube.com This can be achieved by targeting different steps within the same biochemical pathway or by having one drug positively alter the pharmacokinetic profile of another. youtube.com Such synergistic interactions can lead to enhanced efficacy. nih.gov

Furthermore, drug combinations can help overcome the development of resistance and may allow for the use of lower doses of each individual component, thereby reducing the risk of adverse effects. nih.govpatsnap.com This approach of acting on multiple pharmacological pathways can amplify the therapeutic benefits. nih.gov The investigation of compounds that inherently possess dual or multiple mechanisms of action, or the rational design of drug combinations, represents a valuable strategy in modern pharmacology to achieve more precise control over biological systems and to develop more effective treatments. nih.govmdpi.com

Structure

3D Structure

Propriétés

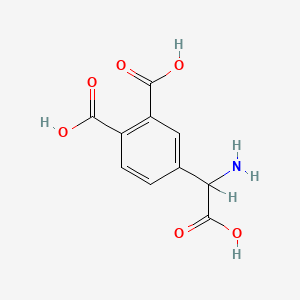

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176796-64-8 | |

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacology and Receptor Interactions of Rs 3,4 Dcpg and Its Enantiomers

Stereochemical Specificity of Action

The pharmacological actions of racemic (RS)-3,4-DCPG are a composite of the distinct activities of its R- and S-isomers. nih.gov This stereochemical specificity is a critical determinant of its mixed antagonist/agonist profile.

In contrast to the R-isomer's activity at ionotropic receptors, the (S)-isomer, (S)-3,4-DCPG, is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 8 (mGluR8). nih.govnih.govmedchemexpress.com The mGluR8 receptor is a member of the group III metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neurotransmission. researchgate.net (S)-3,4-DCPG has an EC50 of 31 nM for the human mGluR8a receptor and displays over 100-fold selectivity for this receptor compared to mGlu receptors 1-7. rndsystems.commedchemexpress.com This potent agonism at mGluR8 is the defining characteristic of the S-enantiomer. nih.govnih.gov

Structural Basis for Receptor Selectivity

The high selectivity of the (S)-isomer for the mGluR8 receptor has been elucidated through structural biology studies.

The structural basis for the potent and selective agonism of (S)-3,4-DCPG at the mGluR8 receptor has been revealed by the co-crystal structure of the compound bound to the recombinant human mGluR8 amino terminal domain (ATD). researchgate.netosti.govnih.gov The ATD, also known as the Venus flytrap domain, is a large extracellular domain common to all mGlu receptors, containing the orthosteric binding site for glutamate. researchgate.netosti.gov

Analysis of this co-crystal structure demonstrated that the binding of (S)-3,4-DCPG induces the largest lobe-opening angle observed to date in an agonist-bound mGlu ATD crystal structure. osti.govnih.govebi.ac.uk This conformation is significantly different from homology models based on other mGlu receptor structures, such as the L-glutamate-bound rat mGlu1 ATD, which exhibit a smaller lobe opening. osti.govnih.gov This unique binding conformation, particularly the wide-angle opening of the two lobes of the ATD, is a key structural determinant for the high subtype selectivity of (S)-3,4-DCPG for the mGluR8 receptor. researchgate.netosti.gov

Data Tables

Table 1: Receptor Activity Profile of 3,4-DCPG Enantiomers

| Enantiomer | Receptor Target | Activity | Potency/Concentration |

|---|---|---|---|

| (R)-3,4-DCPG | AMPA Receptor | Antagonist | Kd = 77 μM medchemexpress.com |

| NMDA Receptor | Weak Antagonist | Complete antagonism at 500 μM medchemexpress.com | |

| Kainate Receptor | Little to no activity | tocris.commedchemexpress.com | |

| (S)-3,4-DCPG | mGluR8 | Potent, Selective Agonist | EC50 = 31 nM rndsystems.commedchemexpress.com |

| NMDA Receptor | Little to no activity | rndsystems.com |

Table 2: Compound Names Mentioned

| Abbreviation/Name | Full Compound Name |

|---|---|

| (RS)-3,4-DCPG | (RS)-3,4-dicarboxyphenylglycine |

| (R)-3,4-DCPG | (R)-3,4-dicarboxyphenylglycine |

| (S)-3,4-DCPG | (S)-3,4-dicarboxyphenylglycine |

| NMDA | N-methyl-D-aspartate |

Molecular Modeling and Ligand Binding Conformation

The three-dimensional structure and binding characteristics of the enantiomers of 3,4-DCPG have been elucidated through advanced molecular modeling techniques and co-crystallization studies. These investigations have been pivotal in understanding the structural basis for their receptor affinity and selectivity.

The (S)-enantiomer, (S)-3,4-DCPG, has been identified as a potent and highly selective agonist for the mGlu8 receptor. osti.govnih.govnih.gov A key breakthrough in understanding its mechanism of action came from the co-crystal structure of the recombinant human mGlu8 amino terminal domain (ATD) bound to (S)-3,4-DCPG. osti.govnih.gov This structural data revealed that the binding of (S)-3,4-DCPG induces the largest lobe-opening angle observed to date among known agonist-bound mGlu ATD crystal structures. osti.govnih.gov This unique binding conformation is significantly different from that predicted by earlier homology models that were based on the L-glutamate-bound rat mGlu1 ATD crystal structure, which exhibits a smaller lobe opening. osti.govnih.gov

The elucidation of this crystal structure has underscored the importance of considering a range of lobe opening angles when developing molecular models for mGlu receptor-ligand complexes. osti.gov Furthermore, new homology models for other mGlu receptors, constructed based on the (S)-3,4-DCPG-bound mGlu8 ATD structure, have been instrumental in rationalizing the high subtype selectivity of (S)-3,4-DCPG for the mGlu8 receptor. osti.govnih.gov

In contrast, the (R)-enantiomer, (R)-3,4-DCPG, is recognized for its activity as an antagonist of AMPA receptors. nih.gov The distinct pharmacological profiles of the (R) and (S) isomers highlight the stereoselectivity of their target receptors. derangedphysiology.com The racemic mixture, (RS)-3,4-DCPG, therefore, functions as a mixed AMPA antagonist and mGluR8 agonist. nih.gov

Comparative Analysis with Other mGluR Agonists

The pharmacological profile of (S)-3,4-DCPG is particularly notable for its high potency and selectivity for the mGlu8 receptor when compared to other mGluR agonists. Studies on cloned human mGlu receptors have demonstrated that (S)-3,4-DCPG is a potent agonist at the mGlu8a receptor with an EC50 value of 31 ± 2 nM. nih.gov Its effects on other mGlu receptors (mGlu1-7) are significantly weaker, with EC50 or IC50 values greater than 3.5 µM. nih.gov

This high selectivity distinguishes (S)-3,4-DCPG from other group III mGluR agonists such as L-2-amino-4-phosphonobutyrate (L-AP4), which also shows activity at mGlu4 and mGlu6 receptors. The table below provides a comparative overview of the potency of various mGluR agonists at different receptor subtypes.

| Agonist | Receptor Subtype | Potency (EC50/IC50) |

| (S)-3,4-DCPG | mGlu8a | 31 ± 2 nM |

| (S)-3,4-DCPG | mGlu1-7 | >3.5 µM |

| L-AP4 | Group III mGluRs | |

| (R,S)-PPG | mGluR8, 4, 6, 7 |

Neurobiological Mechanisms and Synaptic Plasticity Modulation by Rs 3,4 Dcpg

Modulation of Neurotransmitter Release

(RS)-3,4-DCPG, through its activation of presynaptic mGlu8 receptors, exerts inhibitory control over the release of several key neurotransmitters. This modulation is critical for maintaining the balance of excitation and inhibition within neural circuits.

Activation of group III metabotropic glutamate (B1630785) receptors, including mGlu8, which are primarily located on presynaptic terminals, functions to inhibit the release of neurotransmitters. researchgate.net This mechanism is a key area of investigation for its neuroprotective potential against excitotoxicity, which is often mediated by excessive glutamate. researchgate.net While the primary role of mGlu8 receptor agonists like (S)-3,4-DCPG is to act as auto- and hetero-receptors to decrease neurotransmitter release, specific quantitative data on the inhibition of excitatory amino acid release in the cerebral cortex by (RS)-3,4-DCPG requires further direct investigation. researchgate.net However, studies on related compounds and the known function of mGlu8 receptors strongly suggest an inhibitory effect on glutamatergic transmission in cortical regions. researchgate.net

In the periaqueductal gray (PAG), a critical area for pain modulation, the selective mGlu8 receptor agonist (S)-3,4-DCPG has demonstrated clear effects on amino acid release. researchgate.netphysiology.org Studies have shown that stimulation of mGlu8 receptors in the PAG can lead to a reduction in glutamate levels, contributing to its analgesic effects. researchgate.netphysiology.org This is in contrast to the effects of mGlu7 receptor agonists, which have been shown to decrease glutamate and GABA release. researchgate.netphysiology.org

In the dentate gyrus of the hippocampus, mGlu8 receptors act as inhibitory autoreceptors to regulate glutamate release. nih.gov This function is crucial for maintaining the homeostasis of glutamatergic transmission. nih.gov The activation of these receptors by (S)-3,4-DCPG can inhibit synaptic transmission to the principal neurons in this region. nih.govresearchgate.net

| Brain Region | Effect of (S)-3,4-DCPG on Glutamate Release | Research Findings |

| Periaqueductal Gray (PAG) | Modulates glutamate release, contributing to pain modulation. | Administration of (S)-3,4-DCPG affects ongoing cell activities in the RVM, which is influenced by PAG glutamate levels. researchgate.netphysiology.org |

| Dentate Gyrus | Inhibits glutamate release. | mGlu8 receptors, activated by (S)-3,4-DCPG, act as Gi/o-coupled autoreceptors to inhibit glutamate release. nih.gov |

In the periaqueductal gray, the modulation of GABA release by mGlu8 receptors is an important aspect of its function. While some studies suggest that mGlu8 receptors can act as heteroreceptors to block the release of non-glutamatergic neurotransmitters like GABA, other research indicates a more complex interplay. nih.gov For instance, the activation of group I-III mGluRs has been shown to inhibit GABAergic transmission in the PAG. nih.gov Furthermore, studies have indicated that a decrease in GABA release can be observed with the modulation of mGluRs in this region. researchgate.netphysiology.org This suggests that (RS)-3,4-DCPG could indirectly influence the GABAergic system, which plays a significant role in the descending pain control pathways originating in the PAG. nih.gov

| Brain Region | Effect of (S)-3,4-DCPG on GABA Release | Research Findings |

| Periaqueductal Gray (PAG) | Potential inhibition of GABA release. | mGlu8 receptors may function as heteroreceptors to block the release of GABA. nih.gov Activation of group I-III mGluRs inhibits GABAergic transmission. nih.gov A decrease in GABA release was observed with mGluR modulation. researchgate.netphysiology.org |

Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. (RS)-3,4-DCPG has been shown to be a potent modulator of both long-term and short-term forms of synaptic plasticity.

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. In the perforant pathway-dentate gyrus (PP-DG) synapse of the hippocampus, the mGlu8 receptor agonist (S)-3,4-DCPG has been shown to have significant effects on LTP. nih.govnih.govresearchgate.net In control animals, administration of (S)-3,4-DCPG inhibits LTP at this synapse. nih.govnih.gov This finding supports the role of mGlu8 receptors as negative regulators of synaptic plasticity in the hippocampus. nih.gov Interestingly, in a rat model of autism induced by prenatal valproic acid (VPA) exposure, where baseline LTP is reduced, (S)-3,4-DCPG was found to enhance LTP. nih.govnih.gov This suggests a potential dysfunction of mGlu8 receptors in certain neurodevelopmental conditions. nih.govnih.gov

| Condition | Effect of (S)-3,4-DCPG on LTP at PP-DG Synapse | Key Finding |

| Control Rats | Inhibition of LTP | (S)-3,4-DCPG significantly inhibited LTP, suggesting mGlu8 receptors act as a negative regulator of LTP. nih.gov |

| VPA-Exposed Rats (Autism Model) | Enhancement of LTP | (S)-3,4-DCPG produced a significant increase in LTP, suggesting a reversal of impaired synaptic plasticity. nih.govnih.gov |

Short-term plasticity refers to changes in synaptic strength that last for milliseconds to minutes. scienceopen.com In corticothalamic circuits, which are crucial for sensory processing and consciousness, group III mGluRs, including mGlu8, play a key role in regulating short-term plasticity. nih.govnih.gov Specifically, the mGlu8 agonist (S)-3,4-DCPG has been shown to alter short-term plasticity at both thalamic and cortical afferent fibers. researchgate.net

A common measure of short-term plasticity is the paired-pulse ratio (PPR), which is the ratio of the amplitude of a second excitatory postsynaptic current (EPSC) to the first. researchgate.net In control conditions, paired-pulse stimulation in both thalamic and cortical pathways typically results in a depression of the second EPSC. researchgate.net However, the application of (S)-3,4-DCPG leads to an increase in the PPR of thalamically evoked EPSCs. researchgate.net In contrast, the effects on cortically evoked EPSCs are more varied. researchgate.net These findings indicate that activation of mGlu8 receptors can modulate corticothalamic transmission and may serve a protective role against prolonged network activity. nih.gov

| Synaptic Pathway | Effect of (S)-3,4-DCPG on Paired-Pulse Ratio (PPR) | Implication |

| Thalamic Afferent Fibers | Increased PPR | Suggests a presynaptic mechanism of action, reducing the initial release probability. researchgate.net |

| Cortical Afferent Fibers | Varied effects on PPR | Indicates a more complex regulation of short-term plasticity in this pathway. researchgate.net |

Presynaptic vs. Postsynaptic Mechanisms of Action

The (S)-enantiomer, (S)-3,4-DCPG, is a potent and selective agonist for the mGlu8a receptor, a subtype of the group III metabotropic glutamate receptors. nih.govnih.gov These receptors are predominantly located on presynaptic terminals of neurons. nih.gov Electrophysiological studies on the neonatal rat spinal cord have shown that (S)-3,4-DCPG activates mGluRs on primary afferent terminals. nih.gov This presynaptic activation typically leads to an inhibition of neurotransmitter release.

Conversely, the (R)-enantiomer, (R)-3,4-DCPG, functions as an antagonist at postsynaptic AMPA receptors. plos.org It has been shown to have weak activity at NMDA receptors and minimal to no effect at kainate receptors, indicating a degree of selectivity for AMPA receptors among the ionotropic glutamate receptor family. plos.org Therefore, the postsynaptic action of the racemic mixture (RS)-3,4-DCPG can be attributed, at least in part, to the antagonistic properties of its (R)-enantiomer at AMPA receptors.

Neuronal Excitability and c-Fos Expression

The administration of (RS)-3,4-DCPG has been shown to modulate neuronal activity in various brain regions, particularly those implicated in the stress response. This is evidenced by changes in neuronal excitability and the expression of the immediate early gene c-Fos, which is often used as a marker for neuronal activation. researchgate.net

Systemic administration of the active enantiomer, (S)-3,4-DCPG, has been demonstrated to alter neuronal excitability in several brain regions that are key components of the central stress circuitry. researchgate.net Studies in wild-type mice have shown that (S)-3,4-DCPG leads to a significant increase in the number of c-Fos-positive neurons in areas such as the paraventricular nucleus of the hypothalamus (PVN), the central nucleus of the amygdala (CeA), the lateral parabrachial nucleus, and the locus coeruleus. researchgate.net The activation of these areas suggests a role for mGlu8 receptors in the integration of stress responses within the central nervous system. researchgate.net This effect on neuronal excitability appears to be specifically mediated by mGlu8 receptors, as it is absent in mGlu8 receptor knockout mice. researchgate.net

As a marker of neuronal activity, c-Fos expression provides a map of the brain regions affected by a given stimulus. Following systemic administration of (S)-3,4-DCPG in mice, a significant induction of c-Fos expression is observed in specific stress-related brain regions. researchgate.net The selectivity of this induction for mGlu8 receptors was confirmed by the lack of a c-Fos response in mGlu8 receptor knockout mice. researchgate.net

In the central nucleus of the amygdala, a key area for processing fear and anxiety, over 92% of the neurons showing c-Fos induction after (S)-3,4-DCPG administration were identified as GABAergic inhibitory neurons. researchgate.net In addition to stress-related areas, c-Fos expression was also significantly induced in the superficial gray layer of the superior colliculus, a region involved in visual processing. researchgate.net

Table 1: Brain Regions with Significant c-Fos Induction by (S)-3,4-DCPG in Wild-Type Mice

| Brain Region | Function |

| Paraventricular Nucleus of the Hypothalamus | Stress response, hormone release |

| Central Nucleus of the Amygdala | Fear, anxiety, stress processing |

| Lateral Parabrachial Nucleus | Visceral sensory information |

| Locus Coeruleus | Arousal, attention, stress response |

| Superficial Gray Layer of the Superior Colliculus | Visual processing |

Data sourced from Linden et al. (2003). researchgate.net

The dorsal habenula is a critical brain structure involved in a variety of functions, including the regulation of monoaminergic systems. While group III mGluRs are expressed in the habenula, specific research on the direct effects of (RS)-3,4-DCPG on the membrane potential of dorsal habenula neurons is limited in the available literature. One study investigating the effects of (S)-3,4-DCPG on postsynaptic neurons found that the compound did not alter the mean resting membrane potential or passive membrane currents. researchgate.net However, this study was not specifically conducted on dorsal habenula neurons. Therefore, a definitive statement on the modulation of membrane potential specifically within dorsal habenula neurons by (RS)-3,4-DCPG cannot be conclusively made based on the currently available search results.

Preclinical Therapeutic Applications of Rs 3,4 Dcpg

Epilepsy and Anticonvulsant Properties

The racemic compound (RS)-3,4-Dicarboxyphenylglycine ((RS)-3,4-DCPG) has been a subject of significant preclinical investigation for its potential therapeutic role in epilepsy. Research has focused on its ability to suppress seizures in various animal models, the unique synergistic action of its racemic form, and its potential to protect neurons from seizure-related damage.

Efficacy in Rodent Models of Epilepsy (e.g., DBA/2 mice, sound-induced seizures)

(RS)-3,4-DCPG has demonstrated notable efficacy in genetic rodent models of epilepsy. Specifically, in the DBA/2 mouse model, which is highly susceptible to sound-induced (audiogenic) seizures, (RS)-3,4-DCPG has shown potent anticonvulsant effects. Studies have found that the compound is effective at inhibiting these seizures, which present a sequence of wild running and jumping, followed by clonic and then tonic seizures that can be lethal. The potency of (RS)-3,4-DCPG in this model highlights its potential as a powerful agent for seizure suppression.

Table 1: Anticonvulsant Efficacy of (RS)-3,4-DCPG in DBA/2 Mice

| Compound | Model | Efficacy (ED₅₀) |

|---|---|---|

| (RS)-3,4-DCPG | Sound-induced seizures | 0.004 nmol (i.c.v.) |

Data sourced from Moldrich et al., Neuropharmacology, 2001.

Synergistic Anticonvulsant Activity of the Racemate

A key finding in the study of 3,4-DCPG is the pronounced synergistic anticonvulsant activity of its racemic form, (RS)-3,4-DCPG. The racemate is composed of two stereoisomers, (R)-3,4-DCPG and (S)-3,4-DCPG, which have different pharmacological targets. The (S)-isomer is a selective and potent agonist for the metabotropic glutamate (B1630785) receptor 8 (mGlu8), while the (R)-isomer acts as an antagonist at AMPA receptors.

Research has shown that the racemic mixture is significantly more potent at inhibiting sound-induced seizures in DBA/2 mice than either of its individual isomers. nih.gov This suggests a powerful synergistic interaction between the mGlu8 agonism of the (S)-isomer and the AMPA receptor antagonism of the (R)-isomer. nih.gov This potentiation of anticonvulsant activity presents a novel mechanistic approach for epilepsy treatment. nih.gov

Table 2: Comparative Potency of 3,4-DCPG Racemate and Isomers

| Compound | Primary Mechanism | Anticonvulsant Potency (ED₅₀, nmol, i.c.v.) |

|---|---|---|

| (RS)-3,4-DCPG | Mixed mGlu8 Agonist / AMPA Antagonist | 0.004 |

| (S)-3,4-DCPG | mGlu8 Agonist | 0.11 |

| (R)-3,4-DCPG | AMPA Antagonist | 0.38 |

This table illustrates the superior potency of the racemic mixture compared to its constituent isomers in inhibiting sound-induced seizures in DBA/2 mice. Data sourced from Moldrich et al., Neuropharmacology, 2001. nih.gov

Potential Neuroprotective Effects

Beyond its direct anticonvulsant effects, the 3,4-DCPG compound class has shown potential for neuroprotection against seizure-induced neuronal damage. While studies specifically on the racemate are limited in this area, research on its (S)-isomer is informative. In a study using immature rats, pretreatment with (S)-3,4-DCPG provided substantial neuroprotection against massive neuronal degeneration that typically follows chemically induced seizures. nih.gov This protective effect was observed in multiple brain regions, suggesting that activation of the mGlu8 receptor may be a promising strategy for mitigating the damaging consequences of seizures, particularly in the developing brain. nih.gov

Pain Modulation (Antinociception/Analgesia)

The components of (RS)-3,4-DCPG have been investigated for their potential to modulate pain signals, demonstrating effects in preclinical models of both inflammatory and neuropathic pain. The primary focus of this research has been on the (S)-isomer, an mGlu8 receptor agonist.

Effects in Inflammatory Pain Models (e.g., Formalin Test, Carrageenan-Induced Hyperalgesia/Allodynia)

In models of inflammatory pain, the mGlu8 receptor agonist (S)-3,4-DCPG has shown significant antinociceptive properties. In the formalin test in mice, which involves two phases of pain response (an acute neurogenic phase and a later inflammatory phase), systemic administration of (S)-3,4-DCPG decreased the nociceptive responses in both phases. nih.gov It was also effective at reducing the late hyperalgesic phase when administered after the formalin injection. nih.gov

Similarly, in the carrageenan model, which induces thermal hyperalgesia and mechanical allodynia, (S)-3,4-DCPG reduced these pain behaviors when given before the inflammatory agent. nih.gov However, its effectiveness was diminished when administered after the inflammatory pain state was already established. nih.gov These findings suggest that mGlu8 receptor stimulation may be more effective at preventing the development of inflammatory hyperalgesia rather than treating established inflammatory pain. nih.gov

Effects in Neuropathic Pain Models (e.g., Chronic Constriction Injury, Spinal Cord Contusion)

The utility of targeting the mGlu8 receptor has also been explored in neuropathic pain models. In a mouse model involving chronic constriction injury (CCI) of the sciatic nerve, (S)-3,4-DCPG was found to be effective at alleviating thermal hyperalgesia and mechanical allodynia when tested three days after the nerve injury. nih.gov However, the compound was ineffective when tested seven days post-surgery, indicating that its therapeutic window in this model may be limited to the earlier stages of neuropathy development. nih.gov

In a rat model of central neuropathic pain caused by spinal cord contusion, the administration of (S)-3,4-DCPG into the periaqueductal gray (PAG), a key brain region for pain modulation, did not significantly alter the pain threshold for thermal hyperalgesia. asianspinejournal.org This suggests that the efficacy of mGlu8 agonism in neuropathic pain may be dependent on the specific pain model and the timing of administration.

Role of Supraspinal mGluR8 (e.g., Periaqueductal Gray, Dorsal Striatum) in Pain Processing

The compound (RS)-3,4-dicarboxyphenylglycine, or (RS)-3,4-DCPG, a selective agonist for the metabotropic glutamate receptor 8 (mGluR8), has been investigated for its role in pain modulation at supraspinal sites, which are brain regions above the spinal cord involved in controlling pain perception. nih.gov Key areas of focus include the periaqueductal gray (PAG) and the dorsal striatum. nih.govresearchgate.netnih.gov

The PAG is a critical midbrain structure for the descending modulation of pain. nih.govyoutube.com Activation of the PAG can produce significant analgesic effects. asianspinejournal.orgnih.gov Studies have shown that the administration of mGluR8 agonists like (S)-3,4-DCPG into the PAG can increase thermal and mechanical withdrawal thresholds in animal models of inflammatory and neuropathic pain. nih.govfrontiersin.org This suggests that mGluR8 activation in this region can inhibit pain signals. nih.gov However, some conflicting evidence exists, with one study reporting that intra-PAG administration of DCPG did not affect thermal hyperalgesia in a neuropathic pain model, though it did decrease cold allodynia. nih.gov

The dorsal striatum, traditionally known for its role in motor control, is also involved in pain inhibition through its connection to the descending pain modulatory system. nih.govresearchgate.netnih.gov In pathological pain states like neuropathic pain, which can be associated with an overactivity of the excitatory glutamate system, the activation of presynaptic mGluR8 in the dorsal striatum can inhibit glutamate release and thus reduce pain. nih.gov Research has demonstrated that administering DCPG into the dorsal striatum inhibits pain specifically in neuropathic rats, with no effect observed in control animals. nih.gov This pain-inhibiting effect involves the brain's descending pain modulatory system, which includes the rostral ventromedial medulla (RVM). nih.gov

The selective action of mGluR8 agonists in pathological pain states is a significant finding. In a model of arthritic pain, the mGluR8 agonist DCPG was found to inhibit excitatory synaptic transmission in the amygdala, another brain region involved in the emotional aspects of pain, more potently in slices from arthritic rats than from normal rats. nih.gov This suggests that mGluR8 may be overexpressed or more functionally active in pain-controlling areas during pathological pain conditions, presenting a targeted approach for developing novel analgesics. nih.gov

Neuropsychiatric Disorders

(RS)-3,4-DCPG has been explored for potential antipsychotic effects based on the glutamate hypothesis of schizophrenia. This hypothesis suggests that a hypofunction of NMDA receptors and a subsequent increase in glutamate release contribute to psychotic symptoms. nih.gov As a mixed antagonist of AMPA receptors and an agonist of the mGluR8 autoreceptor, (RS)-3,4-DCPG can modulate this glutamatergic overactivity. nih.gov

Animal models are crucial in the preclinical assessment of antipsychotic drugs. One such model is the amphetamine-induced hyperactivity model in rodents, which mimics the dopaminergic hyperactivity thought to underlie the positive symptoms of schizophrenia. nih.gov Research in mice has shown that (RS)-3,4-DCPG can decrease hyperactivity induced by amphetamine. nih.govnih.gov Specifically, one study found that (RS)-3,4-DCPG significantly reduced the locomotor stimulation caused by amphetamine. nih.gov This finding suggests that the compound may possess properties that counteract the excessive dopamine (B1211576) release central to this model of psychosis. nih.govnih.gov

| Compound Administered | Animal Model | Observed Effect on Hyperactivity | Reference |

|---|---|---|---|

| (RS)-3,4-DCPG | Mice | Decreased amphetamine-induced hyperactivity | nih.gov |

Another preclinical model for schizophrenia involves the administration of phencyclidine (PCP), an NMDA receptor antagonist. nih.gov PCP-induced hyperactivity is thought to model the glutamatergic hypofunction aspect of schizophrenia. nih.govnih.gov Interestingly, studies investigating the effects of (RS)-3,4-DCPG found that it did not reduce the hyperactivity induced by PCP in mice. nih.gov This differential effect highlights a key distinction in the compound's mechanism of action. While it appears to modulate dopaminergic hyperactivity, it does not seem to counteract the behavioral effects stemming from NMDA receptor blockade by PCP. nih.gov

| Inducing Agent | Effect of (RS)-3,4-DCPG | Reference |

|---|---|---|

| Amphetamine | Reduced Hyperactivity | nih.gov |

| Phencyclidine (PCP) | No Effect | nih.gov |

A major concern with antipsychotic medications, particularly older "typical" antipsychotics, is the risk of extrapyramidal side effects (EPS), which are medication-induced movement disorders. nih.govwebmd.com These can include symptoms like parkinsonism, dystonia (involuntary muscle contractions), and akathisia (a feeling of restlessness). verywellmind.comhealthline.com The risk of EPS is often linked to the strong blockade of D2 dopamine receptors in the nigrostriatal pathway. psychopharmacologyinstitute.com

Preclinical studies examining (RS)-3,4-DCPG have also assessed its potential to induce such side effects. It was found that at certain doses, the compound evoked catalepsy, a state of motor immobility considered a predictor of EPS in animal models. nih.gov Furthermore, (RS)-3,4-DCPG enhanced the catalepsy and the increase in striatal proenkephalin mRNA expression induced by the typical antipsychotic haloperidol. nih.govnih.gov The observation that the potential antipsychotic properties of (RS)-3,4-DCPG occur at doses close to those that cause extrapyramidal side-effects suggests the compound may have a neuroleptic profile more similar to typical than atypical antipsychotics. nih.gov

Metabotropic glutamate receptors are considered attractive therapeutic targets for anxiety disorders due to their role in modulating neurotransmission. nih.govresearchgate.net Research into the specific role of mGluR8 has yielded interesting, though somewhat mixed, results.

Studies using systemic administration of mGluR8 agonists in mice have shown a reduction in anxiety-like behaviors. nih.gov For instance, the mGluR8 agonist DCPG was found to have anxiolytic effects in mice, particularly under conditions of heightened anxiety. nih.gov This suggests that mGluR8 modulation might be most effective at reducing elevated anxiety levels rather than affecting baseline anxiety. nih.gov Another study supports group III mGluRs as potential targets for treating anxiety disorders based on rodent behavioral studies. nih.gov

Anxiety Disorders

Anxiolytic Effects in Unconditioned Conflict Anxiety Paradigms (e.g., Open Field, Light-Dark Box, Elevated Plus Maze)

Investigations into the anxiolytic potential of the mGlu8 receptor agonist (S)-3,4-DCPG in unconditioned conflict anxiety paradigms have yielded specific outcomes. In rodent models, which are standard for assessing anxiety-related behaviors, the compound's efficacy has been evaluated. Unconditioned paradigms like the elevated plus maze and light-dark box are designed to create an approach-avoidance conflict based on a rodent's natural aversion to open, elevated, or brightly lit spaces.

However, research focusing on the selective stimulation of mGlu8 receptors by (S)-3,4-DCPG did not demonstrate anxiolytic-like activity in all tested paradigms. For instance, in the conflict drinking Vogel test in rats, (S)-3,4-DCPG did not produce a discernible anticonflict effect. These studies suggest that the anxiolytic-like effects observed with broader group III mGluR agonists may not be significantly mediated by the mGlu8 receptor subtype.

| Anxiety Paradigm | Compound | Finding |

| Conflict Drinking Vogel Test | (S)-3,4-DCPG | No significant anticonflict or anxiolytic-like effect observed. |

Modulation of Contextual Fear

The role of (S)-3,4-DCPG in modulating fear has been a subject of significant preclinical research, particularly focusing on its effects within the amygdala, a brain region central to fear processing. Studies have shown that (S)-3,4-DCPG can influence fear memory processes.

Specifically, local injections of (S)-3,4-DCPG into the amygdala were found to dose-dependently inhibit both the acquisition and the expression of conditioned fear in a fear-potentiated startle paradigm. researchgate.net This indicates that activation of mGlu8 receptors in this region can interfere with the processes of learning a fear response and the subsequent expression of that learned fear. researchgate.net In contrast, other research suggests that mGlu8 receptor activation may sustain fear responses during extinction trials, highlighting a complex role for this receptor in fear circuitry. consensus.app

| Fear Process | Effect of Intra-Amygdala (S)-3,4-DCPG | Behavioral Outcome |

| Acquisition of Conditioned Fear | Inhibitory | Reduced learning of the fear response. researchgate.net |

| Expression of Conditioned Fear | Inhibitory | Decreased fear-potentiated startle response. researchgate.net |

Impact on Stress-Related Brain Regions

The systemic administration of (S)-3,4-DCPG has been shown to induce neuronal activation in specific brain regions associated with the stress response. This activation is often measured by the expression of the protein c-Fos, an immediate-early gene product that is widely used as a marker for recent neuronal activity.

Research has demonstrated that (S)-3,4-DCPG administration leads to an increase in c-Fos expression in various stress-related brain areas. Crucially, this effect was absent in mice lacking the mGlu8 receptor (mGlu8 knockout mice), confirming that the observed neuronal activation is mediated specifically through this receptor. This finding indicates that the mGlu8 receptor is engaged and can modulate the activity of neural circuits that are recruited during stressful events.

Parkinson's Disease (PD)

Effects on Motor Deficits (e.g., Haloperidol-Induced Catalepsy, Reserpine-Induced Akinesia, Forelimb Use Asymmetry)

In preclinical rodent models of Parkinson's disease, the selective mGlu8 agonist (S)-3,4-DCPG has demonstrated significant efficacy in alleviating specific motor deficits. These models mimic the motor symptoms of PD through pharmacological manipulation or neurotoxic lesions.

Haloperidol-Induced Catalepsy: This model involves the administration of the dopamine D2 receptor antagonist haloperidol, which induces a state of muscular rigidity and immobility. Studies have shown that (S)-3,4-DCPG robustly reverses catalepsy, but only when it is induced by prolonged, rather than acute, treatment with haloperidol. nih.govnih.gov

Reserpine-Induced Akinesia: Reserpine (B192253) depletes dopamine stores, leading to a profound lack of voluntary movement (akinesia). Similar to the catalepsy model, (S)-3,4-DCPG was found to reverse akinesia following a prolonged pretreatment period with reserpine. nih.govnih.gov

Forelimb Use Asymmetry: A more neuroanatomically specific model involves the unilateral lesion of dopamine neurons in the substantia nigra with the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govnih.govresearchgate.net This lesion causes rats to preferentially use the forelimb on the same side as the lesion (ipsilateral), a deficit known as forelimb use asymmetry. Administration of (S)-3,4-DCPG was shown to ameliorate this forelimb use asymmetry. nih.govnih.gov

| PD Model | Motor Deficit | Effect of (S)-3,4-DCPG (in prolonged models) |

| Haloperidol Treatment | Catalepsy | Reversal of cataleptic state. nih.gov |

| Reserpine Treatment | Akinesia | Reversal of akinesia. nih.gov |

| 6-OHDA Lesion | Forelimb Use Asymmetry | Amelioration of asymmetry. nih.gov |

Differential Efficacy in Acute vs. Prolonged Dopamine Depletion Models

A key finding in the preclinical evaluation of (S)-3,4-DCPG for Parkinson's disease is its differential efficacy depending on the duration of dopamine system disruption. nih.gov The compound consistently fails to alleviate motor deficits in models of acute dopamine depletion or receptor blockade. nih.gov

For example, when motor deficits were induced by a single treatment with haloperidol or reserpine administered only two hours prior, (S)-3,4-DCPG had no effect. nih.govnih.gov In contrast, when the dopamine system was disrupted over a prolonged period (e.g., 18-20 hours of reserpine treatment or multiple haloperidol injections over 18-20 hours), (S)-3,4-DCPG produced a robust anti-parkinsonian effect. nih.govnih.gov

This differential effect is not believed to be due to differences in the extent of dopamine depletion or receptor occupancy, which were found to be similar in both acute and prolonged models. nih.gov This suggests that prolonged dopamine depletion induces adaptive changes in the brain, potentially altering the function or expression of mGlu8 receptors, thereby unmasking the therapeutic potential of an mGlu8 agonist. nih.gov

| Model Duration | Description | Efficacy of (S)-3,4-DCPG |

| Acute | 2-hour pretreatment with Haloperidol or Reserpine. nih.gov | No alleviation of motor deficits. nih.gov |

| Prolonged | 18-20 hour pretreatment with Haloperidol or Reserpine. nih.gov | Robust reversal of catalepsy and akinesia. nih.gov |

Involvement of Basal Ganglia Nuclei (e.g., Globus Pallidus, Substantia Nigra Pars Reticulata)

The basal ganglia are a group of interconnected brain nuclei critical for motor control, and their dysfunction is central to the pathophysiology of Parkinson's disease. nih.gov The therapeutic effects of (S)-3,4-DCPG are believed to be mediated through the modulation of this circuitry. The substantia nigra pars reticulata (SNr) and the globus pallidus (GP) are key output nuclei of the basal ganglia. nih.govfrontiersin.org

Consistent with the findings on acute versus prolonged models, one study found that direct infusion of (S)-3,4-DCPG into either the globus pallidus or the substantia nigra pars reticulata did not reverse catalepsy in a model of acute haloperidol treatment. nih.gov This result supports the broader observation that mGlu8 agonism is ineffective under conditions of acute dopamine receptor blockade. nih.gov

However, the fact that systemic administration of (S)-3,4-DCPG is effective in prolonged depletion models strongly implies that its therapeutic action is dependent on the altered state of the basal ganglia circuitry. nih.gov The presence of mGlu8 mRNA in all basal ganglia structures suggests that the compound's effects are likely due to the modulation of glutamate transmission within this network, which becomes therapeutically responsive only after compensatory changes induced by chronic dopamine deficiency have occurred. nih.gov

Autism Spectrum Disorder (ASD)

(RS)-3,4-DCPG has been investigated in preclinical models of Autism Spectrum Disorder (ASD), a neurodevelopmental condition often characterized by challenges in social interaction and communication. Research has particularly focused on animal models induced by prenatal exposure to valproic acid (VPA), which is known to cause autism-like behavioral and neurological changes in offspring researchgate.netfrontiersin.orgresearchgate.net.

Modulation of Synaptic Plasticity in Valproic Acid (VPA)-Induced ASD Model

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory, and its abnormalities have been implicated in ASD researchgate.netnih.gov. In a rat model of autism induced by prenatal exposure to VPA, studies have revealed altered synaptic plasticity in the hippocampus, a brain region vital for memory and social behavior nih.gov.

Specifically, rats exposed to VPA in utero exhibit reduced long-term potentiation (LTP), a key mechanism of synaptic strengthening, in the perforant path-dentate gyrus (PP-DG) synapse nih.gov. The administration of the mGlu8 receptor agonist, (S)-3,4-DCPG, into the dentate gyrus produced contrasting effects on this impaired plasticity. While it inhibited LTP in control animals, it enhanced LTP in the VPA-exposed rats nih.gov. This finding suggests that a dysfunction in mGlu8 receptors may contribute to the synaptic plasticity impairments observed in this ASD model and that activating these receptors could potentially normalize synaptic function nih.gov.

| Model | Brain Region | Synaptic Measure | Effect of VPA Exposure | Effect of (S)-3,4-DCPG |

| VPA-Induced Rat Model | Hippocampus (PP-DG) | Long-Term Potentiation (LTP) | Reduced LTP | Enhanced LTP |

| Control Rats | Hippocampus (PP-DG) | Long-Term Potentiation (LTP) | N/A | Inhibited LTP |

Reversal of Social Novelty Preference Deficits

A core characteristic of ASD is deficits in social interaction, which can be modeled in rodents using tests like the social novelty preference task nih.govnih.govresearchgate.net. In this paradigm, an animal's preference for interacting with a novel, unfamiliar conspecific over a familiar one is measured.

Rats prenatally exposed to VPA show a reduced social novelty preference index (SNPI), indicating impaired social novelty recognition nih.gov. Research has demonstrated that the administration of (S)-3,4-DCPG directly into the dentate gyrus can reverse this deficit nih.gov. This restoration of social novelty preference highlights the potential of targeting mGlu8 receptors to alleviate social interaction deficits associated with ASD nih.gov.

Substance Use Disorders

The role of (RS)-3,4-DCPG has also been explored in the context of substance use disorders, particularly in relation to the mechanisms of relapse. Preclinical studies have utilized the conditioned place preference (CPP) paradigm, a model used to study the rewarding and motivational effects of drugs of abuse nih.gov.

Effects on Extinction and Reinstatement of Morphine-Induced Conditioned Place Preference

In studies using a morphine-induced CPP model in rats, the mGlu8 receptor agonist S-3,4-DCPG has shown significant effects on both the extinction of drug-seeking behavior and its reinstatement, which is a model for relapse nih.govresearchgate.net. When administered directly into the nucleus accumbens, a key brain region in the reward pathway, S-3,4-DCPG facilitated the extinction process, meaning it shortened the time it took for the rats to no longer seek the morphine-associated environment nih.gov.

Furthermore, when a previously extinguished morphine response was reactivated with a small dose of morphine, pretreatment with S-3,4-DCPG inhibited the reinstatement of conditioned place preference in a dose-dependent manner nih.gov. These findings suggest that activation of mGlu8 receptors in the nucleus accumbens can reduce the motivation to seek opioids after a period of abstinence.

| Model | Intervention | Effect on Extinction | Effect on Reinstatement |

| Morphine-Induced CPP in Rats | S-3,4-DCPG (intra-NAc) | Decreased duration of extinction phase | Dose-dependently inhibited reinstatement |

Aggressive Behavior

The potential influence of (RS)-3,4-DCPG on social behaviors extends to the investigation of aggression.

Lack of Significant Effect on Aggressive Behavior or Social Investigation

In preclinical assessments using the standard opponent test in mice, (RS)-3,4-DCPG was evaluated for its effects on aggressive and social exploratory behaviors nih.gov. The results from these studies indicated that the compound did not significantly affect either aggressive behavior or social investigation nih.gov. This suggests that the therapeutic potential of (RS)-3,4-DCPG in other domains, such as ASD or substance use disorders, is not likely to be confounded by an increase or decrease in aggression or general social interest.

Research Methodologies for Studying Rs 3,4 Dcpg

In Vitro Assays and Cell Models

In vitro methodologies are fundamental for characterizing the pharmacological profile of a compound at specific molecular targets, free from the complexities of a whole biological system.

Cloned Human mGluR Subtypes (mGlu1-8) in Heterologous Expression Systems (e.g., AV12-664 cells)

To determine the precise selectivity and potency of the active component of (RS)-3,4-DCPG, its (S)-enantiomer, researchers utilize heterologous expression systems. In this technique, the genes for specific receptor subtypes—in this case, human metabotropic glutamate (B1630785) receptors 1 through 8 (hmGluR1-8)—are individually introduced into a host cell line that does not naturally express them. nih.govmedchemexpress.com A common cell line used for this purpose is the AV12-664 cell line, which is often co-transfected with a glutamate transporter to regulate the concentration of the agonist in the vicinity of the receptor. nih.gov

Once the cells express the specific mGluR subtype, the effect of the compound is measured. For Group III mGluRs (mGluR4, 6, 7, and 8), which are negatively coupled to adenylyl cyclase, agonist activation results in an inhibition of cyclic AMP (cAMP) production. medchemexpress.com By measuring the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation, a dose-response curve can be generated to determine the compound's potency (EC₅₀) and efficacy.

Studies using this methodology have demonstrated that (S)-3,4-DCPG is a highly potent and selective agonist for the mGluR8a subtype. nih.govguidetopharmacology.orgrndsystems.com It exhibited an EC₅₀ value of 31 nM at hmGluR8a, while showing significantly weaker effects at all other mGluR subtypes (mGlu1-7), with EC₅₀ or IC₅₀ values greater than 3.5 µM. nih.govmedchemexpress.com This demonstrates over 100-fold selectivity for mGluR8a. rndsystems.comapexbt.com

Table 1: Potency of (S)-3,4-DCPG at Cloned Human mGluR Subtypes

| Receptor Subtype | Action | Potency (EC₅₀/IC₅₀) |

|---|---|---|

| mGluR8a | Agonist | 31 nM |

| mGluR1-7 | Weak Agonist/Antagonist | >3,500 nM |

Data sourced from studies on cloned human mGluR subtypes expressed in AV12-664 cells. nih.gov

Recombinant Protein Co-crystallization

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution. In the context of mGluRs, this method helps to visualize how agonists like the (S)-enantiomer of (RS)-3,4-DCPG bind to the receptor. The process involves producing and purifying large quantities of a stable, soluble portion of the receptor, typically the large extracellular N-terminal domain known as the "Venus flytrap" (VFT) domain, where glutamate and other agonists bind. nih.govnih.gov

This recombinant protein is then crystallized in the presence of the ligand of interest. While a specific co-crystal structure of (RS)-3,4-DCPG with mGluR8 is not publicly documented, structures of the human mGlu8 VFT domain have been solved in complex with other Group III mGluR agonists, such as L-glutamate and L-AP4. rcsb.org These structures, resolved to high resolutions (e.g., 2.65 Å), reveal the key amino acid residues within the binding pocket that interact with the agonist and are crucial for receptor activation. rcsb.org By analyzing these structures, scientists can infer the binding mode of structurally similar compounds like (S)-3,4-DCPG and understand the molecular basis for its high selectivity and potency at the mGluR8 subtype. rcsb.org

Electrophysiological Characterization

Electrophysiology techniques measure the electrical properties of neurons and neural circuits, providing direct insight into how a compound modulates synaptic transmission and neuronal excitability.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recording is a refined electrophysiological technique that allows researchers to measure the electrical currents flowing across the entire membrane of a single neuron. A microscopic glass pipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. This configuration allows for the precise control and measurement of the cell's membrane potential and the recording of synaptic currents, such as excitatory postsynaptic currents (EPSCs). rcsb.org This method is instrumental in studying how receptor activation by compounds like (RS)-3,4-DCPG affects the postsynaptic response to neurotransmitter release.

Dorsal Root-Evoked Ventral Root Potentials (fDR-VRP) in Neonatal Rat Spinal Cord

To study the functional effects of (RS)-3,4-DCPG on spinal cord circuitry, researchers use an in vitro preparation of the neonatal rat spinal cord. nih.gov In this preparation, electrical stimulation of a dorsal root (which contains sensory afferent fibers) evokes a potential that can be recorded from a corresponding ventral root (which contains motor neuron axons). The fast component of this dorsal root-evoked ventral root potential (fDR-VRP) is a measure of the monosynaptic reflex pathway.

Application of (S)-3,4-DCPG to this preparation was found to depress the fDR-VRP in a concentration-dependent manner. nih.gov The dose-response curve was biphasic, indicating two distinct sites or mechanisms of action. The high-affinity component, attributed to the activation of mGluR8 on primary afferent terminals, had an EC₅₀ of 1.3 µM. nih.gov This depression is consistent with the known function of presynaptic Group III mGluRs, which inhibit neurotransmitter release.

Table 2: Effect of (S)-3,4-DCPG on Fast Dorsal Root-Evoked Ventral Root Potential (fDR-VRP)

| Component | EC₅₀ Value | Proposed Receptor |

|---|---|---|

| High-Affinity | 1.3 ± 0.2 µM | mGluR8 |

| Low-Affinity | 391 ± 81 µM | Unidentified |

Data from electrophysiological characterization in the neonatal rat spinal cord. nih.gov

Evoked Postsynaptic Currents (EPSCs) in Corticothalamic Circuits

The influence of (RS)-3,4-DCPG on more complex brain circuits, such as the corticothalamic pathway, can be investigated in brain slice preparations. The corticothalamic circuit is crucial for sensory processing, and its modulation by mGluRs is an area of significant research interest. In these studies, whole-cell patch-clamp recordings are used to measure evoked excitatory postsynaptic currents (EPSCs) in thalamic neurons. rcsb.org

To isolate the corticothalamic pathway, researchers can use optogenetics, where light-sensitive channels are expressed in cortical neurons, allowing for their precise stimulation with light. By recording from connected thalamic neurons, the effect of mGluR agonists on synaptic transmission can be quantified. In one such study, the selective mGluR8 agonist (S)-3,4-DCPG (10 µM) was shown to substantially reduce the peak amplitude of the first of two paired-pulse evoked EPSCs to 37% of the baseline level. rcsb.org This finding indicates that activation of mGluR8 receptors, likely located presynaptically on corticothalamic terminals, suppresses glutamate release and reduces the strength of this synaptic connection. rcsb.org

Behavioral Models in Rodents

Behavioral models in rodents are essential for understanding the functional consequences of manipulating specific neurotransmitter systems. A range of tests has been employed to investigate the effects of (RS)-3,4-DCPG and its isomers on locomotion, motor control, aggression, and anxiety.

The assessment of locomotor activity provides a general measure of motor function and can be influenced by sedating or stimulating effects of a compound. Studies have shown that intracerebroventricular (icv) administration of the mGlu8-selective agonist (S)-3,4-DCPG can robustly increase locomotor activity in rats treated with reserpine (B192253), a model for Parkinson's disease-like akinesia. nih.gov This effect was observed after prolonged, but not acute, reserpine treatment. nih.gov

Catalepsy, a state of motor immobility, can be induced by dopamine (B1211576) D2 receptor antagonists like haloperidol. The bar test is a common method to measure the intensity of catalepsy. nih.gov In this test, the animal's forepaws are placed on an elevated bar, and the time it takes for the animal to remove them is recorded. nih.gov

Research has demonstrated that icv administration of (S)-3,4-DCPG can robustly reverse haloperidol-induced catalepsy in rats, particularly after prolonged treatment with haloperidol. nih.govnih.gov This suggests that activation of mGlu8 receptors may offer a therapeutic strategy for alleviating motor symptoms associated with dopamine receptor blockade. nih.govnih.gov

| Condition | Effect of (S)-3,4-DCPG | Reference |

| Haloperidol-Induced Catalepsy (prolonged treatment) | Reversal | nih.govnih.gov |

| Haloperidol-Induced Catalepsy (acute treatment) | No significant effect | nih.gov |

The standard opponent test is a widely used paradigm to study aggressive behavior in rodents. In this test, an experimental animal is confronted with a non-aggressive opponent, and various aspects of the interaction are quantified. Studies investigating the effects of the racemic mixture (RS)-3,4-DCPG, which has mixed AMPA receptor antagonist and mGlu8 receptor agonist properties, on aggressive behavior in male mice have been conducted. nih.gov The results from these studies indicated that (RS)-3,4-DCPG did not produce significant changes in aggressive behavior. nih.gov This suggests that the opposing actions of the R and S isomers on AMPA and mGlu8 receptors, respectively, may not act synergistically to modulate aggression in this model. nih.gov

Several behavioral paradigms are used to assess anxiety-like behavior in rodents. These include the open field test, the light-dark box, and the elevated plus maze.

Open Field Test: This test assesses exploratory behavior and general activity in a novel environment. nih.govresearchgate.net Anxiety-like behavior is often inferred from a reluctance to explore the central, more exposed area of the open field. nih.govresearchgate.net

Light-Dark Box: This apparatus consists of a brightly lit compartment and a dark compartment. The time spent in each compartment and the number of transitions between them are used as measures of anxiety-like behavior.

Elevated Plus Maze: This maze consists of two open arms and two enclosed arms elevated from the ground. nih.gov A decrease in the time spent in the open arms is interpreted as an index of anxiety. nih.gov

Studies investigating the effects of the selective mGlu8 receptor agonist (S)-3,4-DCPG have reported a lack of anxiolytic-like activity after central administration in rats in the conflict drinking Vogel test. nih.gov The compound did not produce an anticonflict effect when injected into the basolateral amygdala or the CA1 region of the hippocampus. nih.gov

Seizure Models

The anticonvulsant properties of 3,4-DCPG have been explored in models of epilepsy, particularly those involving sound-induced and chemically-induced seizures.

Sound-Induced Seizures: In studies using DBA/2 mice, a strain susceptible to sound-induced seizures, 3,4-dicarboxyphenylglycines have demonstrated inhibitory effects. nih.gov The racemic mixture, (RS)-3,4-DCPG, was found to be significantly more potent as an anticonvulsant than either the mGlu8 receptor agonist (S)-3,4-DCPG or the AMPA receptor antagonist (R)-3,4-DCPG. nih.gov This suggests a synergistic potentiation of anticonvulsant activity between the antagonism of AMPA receptors and the agonism of mGlu8 receptors, presenting a potential strategy for epilepsy treatment. nih.gov

Homocysteic Acid-Induced Seizures: The neuroprotective and anticonvulsant effects of the selective mGlu8 receptor agonist, (S)-3,4-DCPG, were examined in immature 12-day-old rats where seizures were induced by the administration of DL-homocysteic acid (DL-HCA). nih.govnih.gov Pretreatment with (S)-3,4-DCPG completely suppressed generalized clonic-tonic seizures and normalized or markedly reduced the associated changes in cortical energy metabolites, such as glucose, glycogen, and lactate. nih.govnih.gov While EEG recordings showed the anticonvulsant effect was not complete, with some sporadic ictal activity remaining, (S)-3,4-DCPG provided substantial neuroprotection against the neuronal degeneration typically caused by DL-HCA-induced seizures. nih.govnih.gov

Table 1: (RS)-3,4-DCPG in Seizure Models

| Model | Compound(s) Studied | Key Research Findings | Citations |

|---|---|---|---|

| Sound-Induced Seizures | (RS)-3,4-DCPG, (S)-3,4-DCPG, (R)-3,4-DCPG | (RS)-3,4-DCPG is a more potent anticonvulsant than its individual isomers, suggesting a synergistic effect between mGlu8 agonism and AMPA antagonism. | nih.gov |

| Homocysteic Acid-Induced Seizures | (S)-3,4-DCPG | Suppressed generalized clonic-tonic seizures and provided significant neuroprotection in immature rats. | nih.govnih.gov |

Pain Models

The analgesic potential of (S)-3,4-DCPG has been investigated in various models of inflammatory and neuropathic pain.

Formalin Test: Systemic administration of (S)-3,4-DCPG in mice before the injection of formalin was found to decrease both the early (acute) and delayed (inflammatory) phases of the nociceptive response. nih.govfrontiersin.org When administered after the formalin injection, it still effectively reduced the late hyperalgesic phase. nih.govfrontiersin.org

Carrageenan Model: In a model of inflammatory pain induced by carrageenan, systemic pretreatment with (S)-3,4-DCPG reduced thermal hyperalgesia and mechanical allodynia. nih.govfrontiersin.org However, it had no effect on pain behavior when given after the inflammation was already established. nih.govfrontiersin.org The analgesic effects in both the formalin and carrageenan models were antagonized by a group III mGlu receptor antagonist, confirming the receptor's involvement. nih.govfrontiersin.org

Chronic Constriction Injury (CCI): The efficacy of (S)-3,4-DCPG was tested in a neuropathic pain model involving chronic constriction injury of the sciatic nerve. The compound proved effective at alleviating thermal hyperalgesia and mechanical allodynia three days after the surgery. nih.govfrontiersin.org However, it was found to be ineffective seven days post-surgery, suggesting that mGlu8 receptor stimulation is less effective in established neuropathic pain. nih.govfrontiersin.org

Spinal Cord Contusion: In a rat model of central neuropathic pain induced by a clip compression injury to the spinal cord, the role of mGluR8 in the periaqueductal gray (PAG) was explored. psu.edu The study found that spinal cord injury decreased the expression of mGluR8. psu.edu Administration of the mGluR8 agonist (S)-3,4-DCPG into the PAG was shown to increase the expression of the receptor and was evaluated for its effects on thermal nociception. psu.edu

Table 2: (RS)-3,4-DCPG in Pain Models

| Model | Compound(s) Studied | Key Research Findings | Citations |

|---|---|---|---|

| Formalin Test | (S)-3,4-DCPG | Decreased both early and late phase nociceptive responses. | nih.govfrontiersin.orgresearchgate.net |

| Carrageenan Model | (S)-3,4-DCPG | Reduced thermal hyperalgesia and mechanical allodynia when given as a pretreatment. | nih.govfrontiersin.orgresearchgate.net |

| Chronic Constriction Injury | (S)-3,4-DCPG | Effective against hyperalgesia and allodynia in the early stage (3 days) but not in the established stage (7 days) of neuropathic pain. | nih.govfrontiersin.org |

| Spinal Cord Contusion | (S)-3,4-DCPG | Investigated for its effect on thermal nociception and mGluR8 expression in the periaqueductal gray following spinal cord injury. | psu.edu |

Parkinson's Disease Models

The potential of (S)-3,4-DCPG to alleviate motor symptoms has been assessed in preclinical models of Parkinson's disease, revealing a dependency on the duration of dopamine system disruption.

Reserpine-Induced Akinesia: Studies have shown that the mGlu8-selective agonist (S)-3,4-DCPG does not alleviate motor deficits following acute (2-hour) treatment with reserpine. nih.gov However, after a prolonged (18-20 hours) pretreatment with reserpine, (S)-3,4-DCPG robustly reverses the resulting akinesia. researchgate.netnih.gov This suggests that selective activation of mGlu8 may be a therapeutic strategy for alleviating motor symptoms in conditions of prolonged dopamine depletion. nih.gov

6-Hydroxydopamine (6-OHDA) Lesions: In a rat model involving unilateral 6-hydroxydopamine lesions of the substantia nigra dopamine neurons, which causes degeneration of the dopaminergic system, (S)-3,4-DCPG was shown to ameliorate forelimb use asymmetry. nih.gov These findings indicate that mGlu8 may partially mediate the antiparkinsonian effects of group III mGlu agonists in models where dopamine depletion is long-lasting. nih.gov

Table 3: (RS)-3,4-DCPG in Parkinson's Disease Models

| Model | Compound(s) Studied | Key Research Findings | Citations |

|---|---|---|---|

| Reserpine-Induced Akinesia | (S)-3,4-DCPG | Reverses akinesia only after prolonged, but not acute, reserpine treatment. | researchgate.netnih.gov |

| 6-Hydroxydopamine (6-OHDA) Lesions | (S)-3,4-DCPG | Ameliorates forelimb use asymmetry in a model of dopamine neuron degeneration. | nih.gov |

Autism Models

Research into autism spectrum disorder (ASD) has utilized neurodevelopmental models to explore the role of glutamatergic neurotransmission.

Prenatal Valproic Acid (VPA) Exposure: In a rat model of autism induced by prenatal exposure to valproic acid, VPA-exposed offspring exhibited reduced long-term potentiation (LTP) in the hippocampus compared to controls. The mGlu8 receptor agonist (S)-3,4-DCPG had contrasting effects in the two groups: it inhibited LTP in control rats but enhanced the impaired LTP in the VPA-exposed rats. Furthermore, intra-hippocampal administration of (S)-3,4-DCPG reversed the reduced social novelty preference observed in the VPA-exposed animals. These findings suggest that dysfunction of the mGlu8 receptor may contribute to the impaired synaptic plasticity seen in this ASD model.

Table 4: (RS)-3,4-DCPG in Autism Models

| Model | Compound(s) Studied | Key Research Findings | Citations |

|---|---|---|---|

| Prenatal Valproic Acid Exposure | (S)-3,4-DCPG | Enhanced impaired hippocampal LTP and reversed deficits in social novelty preference in VPA-exposed rats. |

Drug Addiction Models

The role of mGlu8 receptors in the rewarding effects of opioids has been studied using models of drug-seeking behavior.

Conditioned Place Preference (CPP): The effect of the mGlu8 receptor agonist (S)-3,4-DCPG was evaluated in a morphine-induced conditioned place preference paradigm in rats. When administered directly into the nucleus accumbens (NAc), a key brain region in the reward pathway, (S)-3,4-DCPG markedly decreased the acquisition of morphine-induced CPP in a dose-dependent manner. However, the compound had no effect on the expression of morphine-induced CPP. These results suggest that activating mGlu8 receptors in the NAc can block the establishment of morphine's rewarding properties but not the response to drug-associated cues once the preference is established.

Table 5: (RS)-3,4-DCPG in Drug Addiction Models

| Model | Compound(s) Studied | Key Research Findings | Citations |

|---|---|---|---|

| Conditioned Place Preference (Morphine) | (S)-3,4-DCPG | Intra-accumbal administration decreased the acquisition, but not the expression, of morphine-induced CPP. |

Molecular and Biochemical Techniques

To understand the mechanisms underlying the observed behavioral effects of (RS)-3,4-DCPG, researchers employ various molecular and biochemical techniques.

In Situ Hybridization

This technique is used to localize specific nucleic acid sequences (mRNA) within the tissue, providing insight into where certain genes are being expressed.

Proenkephalin mRNA Expression: In a study examining the potential antipsychotic properties of (RS)-3,4-DCPG, in situ hybridization was used to measure the expression of proenkephalin (PENK) mRNA in striatal slices of mice. nih.govnih.gov While (RS)-3,4-DCPG alone did not alter striatal PENK mRNA expression, it significantly enhanced the increase in PENK mRNA expression induced by the typical neuroleptic, haloperidol. nih.govnih.gov This technique helped to characterize the neuroleptic profile of the compound by linking its behavioral effects (catalepsy) to changes in gene expression in a key motor control region of the brain. nih.govnih.gov

c-Fos Immunoreactivity

c-Fos expression is a widely used marker for neuronal activity. birjand.ac.ir The administration of (S)-3,4-DCPG has been shown to induce c-Fos expression in stress-related areas of the brain. dntb.gov.ua In one key study, systemic administration of (S)-3,4-DCPG significantly increased c-Fos expression in several stress-associated brain regions in wild-type mice, including the paraventricular nucleus of the hypothalamus, the central nucleus of the amygdala, the lateral parabrachial nucleus, and the locus coeruleus. birjand.ac.ir Furthermore, it also induced c-Fos in the superficial gray layer of the superior colliculus, a region involved in visual processing. birjand.ac.ir

Crucially, this effect was absent in mice lacking the mGlu8 receptor, indicating that (S)-3,4-DCPG alters neuronal excitability in these specific brain regions via the mGlu8 receptor. birjand.ac.ir This methodology provides a powerful tool for mapping the neuroanatomical circuits modulated by the compound. birjand.ac.ir

Table 1: c-Fos Expression Induced by (S)-3,4-DCPG in Wild-Type Mice

| Brain Region | Observation | Reference |

| Paraventricular Nucleus of Hypothalamus | Significant increase in c-Fos expression | birjand.ac.ir |

| Central Nucleus of Amygdala | Significant increase in c-Fos expression | birjand.ac.ir |

| Lateral Parabrachial Nucleus | Significant increase in c-Fos expression | birjand.ac.ir |

| Locus Coeruleus | Significant increase in c-Fos expression | birjand.ac.ir |

| Superior Colliculus (Superficial Gray Layer) | Significant increase in c-Fos expression | birjand.ac.ir |

Neurotransmitter Release Measurements (e.g., Glutamate, GABA)

The effects of (RS)-3,4-DCPG are intrinsically linked to its modulation of neurotransmitter systems. Research indicates that the mGluR8, the primary target of the active (S)-enantiomer, is expressed on both glutamatergic and GABAergic terminals. nih.gov Studies have shown that activation of mGlu8 receptors in the nucleus accumbens by (S)-3,4-DCPG may be related to changes in glutamate activity within the reward pathway. researchgate.net

Further evidence highlights the compound's impact on the GABAergic system. In the central nucleus of the amygdala, over 92% of the neurons showing c-Fos positivity after (S)-3,4-DCPG administration were identified as GABAergic inhibitory neurons. birjand.ac.ir In the dorsal striatum of rats with neuropathic pain, a decrease in mGluR8 gene expression and immunoreactivity was found on GABAergic terminals. birjand.ac.ir The local application of (S)-3,4-DCPG in this region was shown to modulate the activity of ON and OFF cells, which are involved in pain processing. birjand.ac.irresearchgate.net These findings collectively demonstrate that measuring changes in neurotransmitter systems, particularly glutamate and GABA, is a key methodology for understanding the compound's function. birjand.ac.irresearchgate.net

Gene and Protein Expression Analysis (e.g., mGluR8)